2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate
Overview
Description
2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a bromine atom and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate typically involves the sulfonation of 4-bromobenzene followed by the introduction of the 2,4-dimethylphenyl group. One common method is the electrophilic aromatic substitution reaction, where 4-bromobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting intermediate is then reacted with 2,4-dimethylphenyl chloride under Friedel-Crafts alkylation conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts such as aluminum chloride in the Friedel-Crafts reaction can enhance the reaction rate and selectivity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl groups to carboxylic acids.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include methoxy-substituted or tert-butoxy-substituted derivatives.
Oxidation Products: Oxidation of the methyl groups yields carboxylic acid derivatives.
Scientific Research Applications
2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It may be explored for its potential biological activity and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate in chemical reactions involves the activation of the benzene ring by the sulfonate group, making it more susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates substitution reactions. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2,4-Dimethylphenyl 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine.
2,4-Dimethylphenyl 4-fluorobenzene-1-sulfonate: Contains a fluorine atom instead of bromine.
2,4-Dimethylphenyl 4-iodobenzene-1-sulfonate: Contains an iodine atom instead of bromine.
Uniqueness: 2,4-Dimethylphenyl 4-bromobenzene-1-sulfonate is unique due to the specific combination of substituents, which imparts distinct reactivity and properties. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications.
Properties
IUPAC Name |
(2,4-dimethylphenyl) 4-bromobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3S/c1-10-3-8-14(11(2)9-10)18-19(16,17)13-6-4-12(15)5-7-13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPARORXOSIZXSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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